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Compound of Interest

Compound Name: 4-(Chloromethyl)pyridin-2-amine

Cat. No.: B1390193 Get Quote

An In-Depth Technical Guide to 4-(Chloromethyl)pyridin-2-amine: A Versatile Bifunctional

Building Block

Executive Summary
4-(Chloromethyl)pyridin-2-amine is a heterocyclic organic compound of significant interest in

medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive

chloromethyl group and a nucleophilic amino group on a pyridine scaffold, renders it a highly

versatile bifunctional intermediate. This guide provides a comprehensive technical overview of

its molecular structure, physicochemical properties, reactivity, and applications, with a focus on

its role in the synthesis of complex, biologically active molecules. Authored from the

perspective of a Senior Application Scientist, this document synthesizes established data with

practical insights, offering researchers and drug development professionals a foundational

resource for leveraging this valuable chemical building block.

Molecular Identity and Physicochemical Properties
The utility of any chemical intermediate begins with a precise understanding of its identity and

physical characteristics. 4-(Chloromethyl)pyridin-2-amine is systematically named and

characterized by several key identifiers.
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The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-
(chloromethyl)pyridin-2-amine[1][2]. Its structure consists of a pyridine ring substituted at the

2-position with an amine group (-NH₂) and at the 4-position with a chloromethyl group (-CH₂Cl).

The strategic placement of these two functional groups is central to the molecule's reactivity.

The amino group can act as a nucleophile or a directing group, while the chloromethyl group

serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions.

[2]

Caption: Molecular structure and key identifiers of 4-(Chloromethyl)pyridin-2-amine.

1.2. Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is

critical for experimental design, including solvent selection, reaction temperature, and

purification methods.

Property Value Source(s)

Molecular Formula C₆H₇ClN₂ [1][2][3]

Molecular Weight 142.58 g/mol [1][3]

CAS Number 872706-97-3 [1]

Appearance Off-white to yellow solid [4]

Solubility
Sparingly soluble in water (16

g/L at 25°C)
[2]

InChI

InChI=1S/C6H7ClN2/c7-4-5-1-

2-9-6(8)3-5/h1-3H,4H2,

(H2,8,9)

[1][2]

Canonical SMILES C1=CN=C(N=C1CCl)N [1]

Storage Temperature 2-8°C, under inert gas [4][5][6]
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The synthetic value of 4-(Chloromethyl)pyridin-2-amine lies in its bifunctionality, which allows

for sequential or orthogonal chemical modifications.

2.1. Core Reactivity

Electrophilic Site (-CH₂Cl): The chloromethyl group is an excellent electrophile. The carbon

atom is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols,

carbanions), displacing the chloride ion. This Sₙ2 reaction is the primary mechanism for

incorporating the 2-aminopyridyl-4-methyl moiety into larger molecular frameworks.[2] The

choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is often preferred to facilitate this

type of reaction while avoiding solvolysis.

Nucleophilic Site (-NH₂): The 2-amino group is nucleophilic and can undergo reactions

typical of primary amines, such as acylation, alkylation, and condensation. It can also be

used to direct further electrophilic substitution on the pyridine ring, although the ring is

generally electron-deficient.

2.2. General Synthetic Pathways

While multiple proprietary synthesis routes exist, a common strategy for related compounds

involves the functionalization of a readily available pyridine derivative. For instance, a plausible

route could start from 4-methyl-2-nitropyridine. The methyl group can be halogenated to a

chloromethyl group, followed by the reduction of the nitro group to the desired amine. A

generalized workflow illustrating the strategic value of this intermediate is shown below.
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Caption: Synthetic utility workflow of 4-(Chloromethyl)pyridin-2-amine.

Applications in Drug Discovery
The 2-aminopyridine motif is a privileged structure in medicinal chemistry, appearing in

numerous FDA-approved drugs. 4-(Chloromethyl)pyridin-2-amine serves as a key

intermediate for introducing this scaffold, enabling the synthesis of compounds targeting a wide

array of biological systems.[7] Its application is particularly notable in the development of

kinase inhibitors, where the 2-aminopyridine can form crucial hydrogen bonds within the ATP-

binding pocket of the target enzyme.[8]

The reactive chloromethyl handle allows for the straightforward attachment of this key fragment

to other parts of a drug candidate, making it an invaluable tool in lead optimization and the

construction of compound libraries for high-throughput screening.[9]

Exemplary Experimental Protocol: Nucleophilic
Substitution
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This section provides a detailed, step-by-step methodology for a representative nucleophilic

substitution reaction, a common application for this intermediate.

Objective: To synthesize N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Causality Statement: This protocol demonstrates the chemoselective reactivity of the

chloromethyl group. A weak base (K₂CO₃) is used to scavenge the HCl byproduct without

deprotonating the aniline nucleophile excessively, which would reduce its reactivity. DMF is

chosen as the solvent for its ability to dissolve the reactants and its high boiling point, allowing

for elevated reaction temperatures to drive the reaction to completion.

Materials:

4-(Chloromethyl)pyridin-2-amine (1.0 eq)

4-Aminobenzylamine (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 4-(Chloromethyl)pyridin-2-amine and anhydrous DMF. Stir until fully dissolved.

Addition of Reagents: Add 4-aminobenzylamine followed by anhydrous potassium carbonate

to the stirring solution.

Scientist's Note: The base is added to neutralize the HCl formed during the reaction,

preventing the protonation and deactivation of the amine nucleophiles.
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Heating: Heat the reaction mixture to 60-70°C.

Scientist's Note: Moderate heating increases the reaction rate. Progress should be

monitored to avoid side product formation.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material (4-(chloromethyl)pyridin-2-amine) is consumed (typically 4-8

hours).

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water

and extract with ethyl acetate (3x volumes). c. Combine the organic layers and wash with

brine to remove residual DMF. d. Dry the organic layer over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product via silica gel column chromatography to yield the

desired N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Safety, Handling, and Storage
As a reactive chemical intermediate, 4-(Chloromethyl)pyridin-2-amine requires careful

handling. It is classified as a hazardous substance.

5.1. Hazard Identification

The compound is generally associated with the following hazards based on data from related

aminopyridine and chloromethyl compounds.[10][11][12]
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Hazard Class GHS Pictogram Signal Word
Hazard
Statement(s)

Acute Toxicity 💀 Danger

H301+H311+H331:

Toxic if swallowed, in

contact with skin or if

inhaled.[11]

Skin Corrosion corrosive Danger

H314: Causes severe

skin burns and eye

damage.[11][12]

Aquatic Hazard none (none)

H412: Harmful to

aquatic life with long

lasting effects.[11]

5.2. Recommended Handling and PPE

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation.[11]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, a lab coat, and safety goggles or a face shield.[12]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.

5.3. Storage and Stability

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

[6][12] Recommended storage is at 2-8°C under an inert atmosphere (nitrogen or argon) to

prevent degradation.[4][5]

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and moisture.

Conclusion
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4-(Chloromethyl)pyridin-2-amine stands out as a valuable and versatile building block for

chemical synthesis. Its bifunctional nature provides a reliable platform for constructing complex

molecular architectures, particularly within the realm of drug discovery. A thorough

understanding of its reactivity, coupled with stringent adherence to safety protocols, enables

researchers to effectively harness its synthetic potential in the development of novel

therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1390193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

